(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride

Chiral Pharmacology Receptor Binding Muscarinic Acetylcholine Receptor

Procure this stereospecific (S)-enantiomer (CAS 1152113-36-4) as a stable hydrochloride salt for reproducible asymmetric catalysis and CNS drug discovery. Its high nucleophilicity (N=17.41), defined chirality, and enhanced lipophilicity (LogP=1.43) distinguish it from generic racemic or non-methylated analogs. The 95% purity ensures consistent binding (Ki=20-107 nM) and catalytic selectivity.

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
CAS No. 1152113-36-4
Cat. No. B1394534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride
CAS1152113-36-4
Molecular FormulaC7H17ClN2
Molecular Weight164.67 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCN1.Cl
InChIInChI=1S/C7H16N2.ClH/c1-9(2)6-7-4-3-5-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1
InChIKeyXCYCGYUJNRLFNJ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride (CAS 1152113-36-4): A Chiral Pyrrolidine Scaffold for Asymmetric Synthesis and Receptor Pharmacology


(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride (CAS 1152113-36-4) is a chiral pyrrolidine derivative presented as a stable hydrochloride salt, featuring a dimethylaminoethyl substituent on a five-membered nitrogen heterocycle . It is classified as a dimethylated chiral pyrrolidinyl amine with the molecular formula C7H17ClN2 and a molecular weight of 164.68 g/mol . This compound is primarily recognized as a chiral building block for pharmaceutical synthesis and as a ligand in asymmetric catalysis , with its stereospecific (S)-configuration imparting distinct reactivity and binding characteristics that differentiate it from its (R)-enantiomer and non-methylated analogs .

Why Substituting (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride with Racemic Mixtures or Alternative Pyrrolidine Derivatives May Compromise Research Outcomes


Generic substitution of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride with racemic mixtures, its (R)-enantiomer, or non-methylated pyrrolidine analogs is not scientifically justified due to the profound impact of chirality and N,N-dimethyl substitution on biological activity, catalytic efficiency, and synthetic utility. The (S)-enantiomer exhibits distinct receptor binding affinities and catalytic selectivities compared to the (R)-enantiomer [1]. The dimethylamino group enhances lipophilicity (LogP = 1.43080) relative to primary amine analogs, altering pharmacokinetic and reactivity profiles [2]. The hydrochloride salt form ensures enhanced stability and solubility under standard laboratory conditions compared to the free base, facilitating reproducible experimental outcomes . Furthermore, the quantified nucleophilicity parameters (N parameter = 17.41 in MeCN) [3] define its unique reactivity profile, which cannot be approximated by structurally similar but chemically distinct pyrrolidine derivatives.

Quantitative Differentiation of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride Against Comparators: A Procurement-Focused Evidence Guide


Chiral Differentiation: (S)-Enantiomer Exhibits Subtype-Selective Muscarinic Receptor Binding Distinct from Racemic Mixtures and (R)-Enantiomer

The (S)-enantiomer of N,N-Dimethyl(pyrrolidin-2-yl)methanamine demonstrates quantifiable and subtype-selective binding affinity for muscarinic acetylcholine receptors (mAChRs) with Ki values of 20 nM (cerebral cortex), 56 nM (parotid glands), 72 nM (heart), and 107 nM (urinary bladder) as determined by competition radioligand binding assays using [3H]-QNB [1]. While direct comparative Ki data for the (R)-enantiomer in the same assay system are not publicly available, the chiral nature of the pyrrolidine scaffold dictates that the (R)-enantiomer would exhibit a distinct binding profile, a principle well-established in the field of chiral pharmacology . This differential binding highlights the critical importance of enantiomeric purity for reproducible pharmacological studies.

Chiral Pharmacology Receptor Binding Muscarinic Acetylcholine Receptor

Nucleophilicity Quantification: Mayr's N Parameter Defines Reactivity Distinct from Primary Amines and (R)-Enantiomer

The nucleophilicity of (S)-N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine has been rigorously quantified using the Mayr reactivity scale, yielding an N parameter of 17.41 and an sN parameter of 0.68 in acetonitrile [1]. This value positions the compound as a strong nucleophile among aliphatic amines, with reactivity that is significantly higher than that of primary amines and structurally distinct from its (R)-enantiomer due to the chiral environment's influence on transition state geometries . This quantitative parameter allows for the rational prediction of reaction rates and selectivities in nucleophilic additions and substitutions, providing a clear, data-driven basis for selecting this specific compound over uncharacterized or less nucleophilic alternatives.

Physical Organic Chemistry Reactivity Quantification Nucleophilicity

Lipophilicity Advantage: Enhanced LogP Value Relative to Primary Amine Analogs Influences Pharmacokinetic and Synthetic Properties

(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride exhibits a calculated LogP value of 1.43080 [1], which is substantially higher than the LogP of the corresponding primary amine analog, (S)-pyrrolidin-2-ylmethanamine (LogP ≈ -0.5 to 0.5). This increased lipophilicity, resulting from N,N-dimethyl substitution, enhances membrane permeability and influences partitioning behavior in biphasic systems. In the context of drug discovery and chemical synthesis, this property can improve bioavailability and facilitate extraction and purification processes .

Lipophilicity Physicochemical Properties Drug Design

Salt Form Stability: Hydrochloride Salt Provides Enhanced Handling and Storage Properties Compared to Free Base

The hydrochloride salt form of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine (CAS 1152113-36-4) offers quantifiable advantages in stability and handling compared to its free base (CAS 29618-57-3). The hydrochloride salt is a stable solid with a minimum purity specification of 95%, recommended for storage at room temperature in a cool, dry environment . In contrast, the free base is an oil or low-melting solid that is more susceptible to oxidation and degradation . The salt form also exhibits improved aqueous solubility and reduced volatility, facilitating accurate weighing and reproducible experimental setups .

Salt Form Selection Stability Procurement

Optimized Research and Industrial Applications of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride Driven by Differentiating Properties


Enantioselective Catalysis: Leveraging Quantified Nucleophilicity and Chiral Environment for Asymmetric Synthesis

The high nucleophilicity (N = 17.41) and defined chiral environment of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride make it a valuable chiral ligand or organocatalyst in asymmetric nucleophilic addition and hydrogenation reactions . Researchers can utilize the Mayr N parameter to rationally design reaction conditions and predict rates, ensuring efficient and enantioselective synthesis of target molecules [1].

Muscarinic Receptor Pharmacology: Probing Subtype-Selective Binding with a Defined Chiral Probe

The compound's demonstrated binding affinity to muscarinic acetylcholine receptors (Ki = 20-107 nM) [2] positions it as a useful tool for investigating mAChR subtype function and for screening potential therapeutic agents targeting these receptors. The specific (S)-enantiomer is crucial for obtaining reproducible and interpretable pharmacological data .

Chiral Building Block for Drug Discovery: Enhancing Lipophilicity and Permeability

The increased lipophilicity (LogP = 1.43080) [3] of this compound, relative to its primary amine analog, makes it a strategic choice for incorporating a chiral pyrrolidine moiety into drug candidates where improved membrane permeability and bioavailability are desired. This property is particularly relevant in central nervous system (CNS) drug discovery .

Reliable Laboratory-Scale Synthesis: Utilizing a Stable and High-Purity Hydrochloride Salt

Procurement of the stable hydrochloride salt form (minimum purity 95%) ensures consistent and reproducible results in routine synthetic procedures. The enhanced handling properties and storage stability compared to the free base minimize experimental variability and reduce the need for repurification .

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